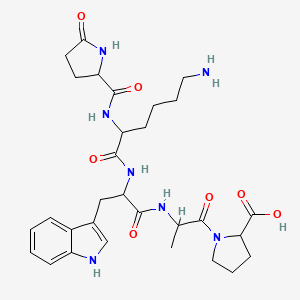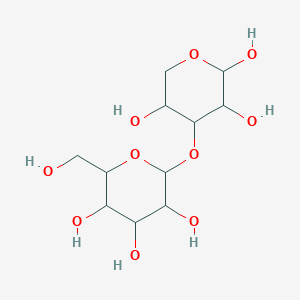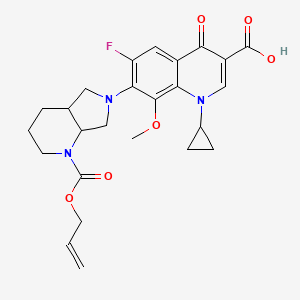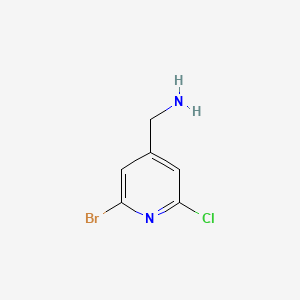![molecular formula C20H22Cl3N8O3+ B12291443 7-[[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-piperazin-1-ium-1-ylidene-5H-purine-2,6-dione;hydrochloride](/img/structure/B12291443.png)
7-[[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-piperazin-1-ium-1-ylidene-5H-purine-2,6-dione;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[[5-(3,4-diclorofenil)-1,3,4-oxadiazol-2-il]metil]-1,3-dimetil-8-piperazin-1-io-1-ilideno-5H-purina-2,6-diona; clorhidrato es un compuesto orgánico complejo que ha despertado interés en varios campos científicos debido a su estructura química única y sus potenciales aplicaciones. Este compuesto presenta una combinación de unidades diclorofenil, oxadiazol, piperazina y purina, lo que lo convierte en un candidato versátil para la investigación en química, biología y medicina.
Métodos De Preparación
La síntesis de 7-[[5-(3,4-diclorofenil)-1,3,4-oxadiazol-2-il]metil]-1,3-dimetil-8-piperazin-1-io-1-ilideno-5H-purina-2,6-diona; clorhidrato normalmente implica varios pasos, comenzando desde precursores fácilmente disponibles. La ruta sintética puede incluir los siguientes pasos:
Formación del anillo oxadiazol: Esto se puede lograr haciendo reaccionar 3,4-diclorobenzohidrazida con un derivado de ácido carboxílico adecuado en condiciones de ciclización.
Unión de la unidad oxadiazol al núcleo de purina: Este paso implica el uso de un reactivo de acoplamiento para unir el anillo oxadiazol a un derivado de purina.
Introducción del anillo de piperazina: El anillo de piperazina se puede introducir a través de reacciones de sustitución nucleofílica.
Ensamblaje final y formación de clorhidrato: El compuesto final se obtiene combinando los productos intermedios y convirtiendo la base libre en su sal de clorhidrato.
Los métodos de producción industrial pueden implicar la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
7-[[5-(3,4-diclorofenil)-1,3,4-oxadiazol-2-il]metil]-1,3-dimetil-8-piperazin-1-io-1-ilideno-5H-purina-2,6-diona; clorhidrato experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio, lo que resulta en formas reducidas del compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrofílica, dependiendo de los sitios reactivos presentes en la molécula.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y varios nucleófilos o electrófilos. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Química: El compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: Se ha investigado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: El compuesto se explora por sus potenciales aplicaciones terapéuticas, particularmente en el desarrollo de nuevos fármacos que se dirigen a vías biológicas específicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en ciertos procesos industriales.
Mecanismo De Acción
El mecanismo de acción de 7-[[5-(3,4-diclorofenil)-1,3,4-oxadiazol-2-il]metil]-1,3-dimetil-8-piperazin-1-io-1-ilideno-5H-purina-2,6-diona; clorhidrato implica su interacción con dianas moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la producción de especies reactivas de oxígeno, lo que lleva a efectos antioxidantes. Además, puede interactuar con canales iónicos o receptores, influyendo en las vías de señalización celular.
Comparación Con Compuestos Similares
Los compuestos similares a 7-[[5-(3,4-diclorofenil)-1,3,4-oxadiazol-2-il]metil]-1,3-dimetil-8-piperazin-1-io-1-ilideno-5H-purina-2,6-diona; clorhidrato incluyen:
5-(3,4-diclorofenil)-1,3,4-oxadiazol-2-amina: Este compuesto comparte las unidades oxadiazol y diclorofenil, pero carece de los anillos de purina y piperazina.
3-(3,4-diclorofenil)-5-(1H-indol-5-il)-1,2,4-oxadiazol: Este compuesto contiene las unidades oxadiazol y diclorofenil, pero difiere en la presencia de un anillo de indol en lugar de los anillos de purina y piperazina.
5-(3,4-diclorofenil)-3-{[4-(2-piridil)piperazin-1-il]metil}-1,3,4-oxadiazol-2(3H)-ona: Este compuesto tiene una estructura similar, pero incluye una unidad de piridilpiperazina en lugar del anillo de purina.
Propiedades
Fórmula molecular |
C20H22Cl3N8O3+ |
|---|---|
Peso molecular |
528.8 g/mol |
Nombre IUPAC |
7-[[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-piperazin-1-ium-1-ylidene-5H-purine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C20H21Cl2N8O3.ClH/c1-27-16-15(18(31)28(2)20(27)32)30(19(24-16)29-7-5-23-6-8-29)10-14-25-26-17(33-14)11-3-4-12(21)13(22)9-11;/h3-4,9,15,23H,5-8,10H2,1-2H3;1H/q+1; |
Clave InChI |
BRJMAEDYVVOOAR-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=NC(=[N+]3CCNCC3)N(C2C(=O)N(C1=O)C)CC4=NN=C(O4)C5=CC(=C(C=C5)Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3,4,5-Triacetyloxy-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12291362.png)

![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B12291373.png)



![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine](/img/structure/B12291391.png)




![1-[14-[5-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone](/img/structure/B12291414.png)


